molecular formula C6H6BrFN2 B13634344 (2-Bromo-3-fluorophenyl)hydrazine CAS No. 582319-02-6

(2-Bromo-3-fluorophenyl)hydrazine

Cat. No.: B13634344
CAS No.: 582319-02-6
M. Wt: 205.03 g/mol
InChI Key: IQCQHYHAUFEGHK-UHFFFAOYSA-N
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Description

Significance as a Privileged Scaffold and Synthetic Building Block

(2-Bromo-3-fluorophenyl)hydrazine is recognized as a valuable synthetic building block, primarily due to the concept of "privileged scaffolds." In medicinal chemistry, a privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thus serving as a starting point for the development of a wide range of biologically active compounds. The di-halogenated phenylhydrazine (B124118) structure of this compound provides a template for creating a diverse library of molecules.

The presence of both a bromine and a fluorine atom on the phenyl ring is particularly advantageous. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The bromine atom, on the other hand, serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. This dual functionality makes this compound a highly sought-after intermediate in the synthesis of novel heterocyclic compounds, which are themselves often privileged scaffolds.

Historical Context of Halogenated Phenylhydrazines in Chemical Synthesis

The history of phenylhydrazines in chemical synthesis dates back to 1875, with Hermann Emil Fischer's discovery of phenylhydrazine itself. wikipedia.org Fischer's subsequent development of the Fischer indole (B1671886) synthesis in 1883 revolutionized the field of heterocyclic chemistry, providing a straightforward method for the preparation of indoles from phenylhydrazines and carbonyl compounds. byjus.comgoogle.comrsc.org This reaction remains one of the most important methods for indole synthesis to this day. byjus.com

Over the years, the scope of the Fischer indole synthesis and other reactions involving phenylhydrazines has been expanded through the use of substituted derivatives, including halogenated phenylhydrazines. The introduction of halogen atoms onto the phenylhydrazine scaffold was found to influence the reactivity and regioselectivity of these reactions, as well as to impart unique properties to the resulting products. Halogenated phenylhydrazines have become crucial intermediates in the pharmaceutical and agrochemical industries, where they are used to synthesize a wide range of bioactive molecules. americanelements.com The general preparation of these compounds, including bromo- and fluoro-substituted phenylhydrazines, typically involves the diazotization of the corresponding halogenated aniline (B41778), followed by a reduction step. google.comgoogle.com

Overview of Contemporary Research Trajectories for the Chemical Compound

Current research involving this compound and related halogenated phenylhydrazines is largely driven by the demand for novel bioactive molecules in drug discovery. While specific, publicly available peer-reviewed research focusing exclusively on this compound is limited, the contemporary research trajectories for such compounds can be inferred from their structural features and the well-established reactivity of the phenylhydrazine moiety.

A primary area of investigation is its application in the Fischer indole synthesis to generate highly substituted 7-bromo-8-fluoroindoles. The indole core is a prominent feature in numerous pharmaceuticals, and the presence of the bromo and fluoro substituents in these specific positions offers opportunities for further functionalization and the fine-tuning of biological activity. The bromine atom can act as a site for late-stage diversification through cross-coupling reactions, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Furthermore, research is directed towards the synthesis of other heterocyclic systems beyond indoles, such as pyrazoles and other nitrogen-containing ring systems, which are also of significant interest in medicinal chemistry. The unique electronic properties conferred by the two different halogen atoms can influence the biological activity of the resulting molecules in unforeseen ways, potentially leading to the discovery of compounds with novel mechanisms of action. The development of new catalytic methods that can selectively transform the C-Br bond in the presence of the C-F bond is another active area of research that will further enhance the synthetic utility of this compound as a versatile building block.

PropertyValue
Chemical Formula C₆H₆BrFN₂
Molecular Weight 205.03 g/mol
Appearance Crystalline solid
CAS Number 118313-88-5 (for hydrochloride salt)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

582319-02-6

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(2-bromo-3-fluorophenyl)hydrazine

InChI

InChI=1S/C6H6BrFN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2

InChI Key

IQCQHYHAUFEGHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)NN

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Optimization for 2 Bromo 3 Fluorophenyl Hydrazine

Established Synthetic Routes to (2-Bromo-3-fluorophenyl)hydrazine

The transformation of 2-bromo-3-fluoroaniline (B56032) into this compound is a cornerstone of its production. This is most commonly accomplished via the formation of a diazonium salt, which is then subjected to reduction using various reagents.

Diazotization and Reduction Protocols

The initial step in this synthetic sequence is the diazotization of 2-bromo-3-fluoroaniline. This reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, and a nitrite (B80452) source, most commonly sodium nitrite, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The subsequent reduction of this intermediate to the desired hydrazine (B178648) can be accomplished through several methods, each with its own set of advantages and considerations.

The reduction of aryl diazonium salts to their corresponding hydrazines can be effectively achieved using metal-mediated systems, with zinc dust in an acidic medium being a prominent example. libretexts.org In this method, the diazonium salt solution, prepared from 2-bromo-3-fluoroaniline, is treated with zinc powder and a concentrated acid like hydrochloric acid. The reaction progress is often indicated by a color change in the reaction mixture, which typically turns to a pale yellow or off-white upon completion. The crude this compound can then be isolated and purified. A patent describing the preparation of 2-bromophenylhydrazine (B91577) hydrochloride outlines a process where the reduction is carried out with zinc powder in a mixture of concentrated hydrochloric acid and water, maintaining the temperature between 15-20 °C. google.com A similar process for 4-bromophenylhydrazine hydrochloride also utilizes zinc powder and hydrochloric acid for the reduction step. google.com

Table 1: Representative Conditions for Zinc/Acid Mediated Reduction

ParameterValue/ConditionSource
Starting Material 2-Bromo-3-fluorodiazonium saltInferred from google.comgoogle.com
Reducing Agent Zinc powder google.comgoogle.com
Acid Concentrated Hydrochloric Acid google.comgoogle.com
Solvent Water google.comgoogle.com
Temperature 15–20 °C google.com
Work-up Basification followed by extraction or crystallization google.comgoogle.com

Stannous chloride (tin(II) chloride) is a widely recognized reducing agent for the conversion of diazonium salts to hydrazines. libretexts.orgprepchem.com The reaction is typically performed in a strongly acidic environment, with concentrated hydrochloric acid being the solvent of choice. The diazonium salt solution is added to a solution of stannous chloride in concentrated hydrochloric acid, often at reduced temperatures. The resulting this compound hydrochloride may precipitate from the reaction mixture and can be collected by filtration. A general procedure for preparing phenylhydrazine (B124118) involves adding the diazonium salt solution to a solution of stannous chloride in concentrated hydrochloric acid, leading to the precipitation of the hydrochloride salt of the hydrazine. prepchem.com This method is also mentioned as a viable route in various organic chemistry resources. google.com

Table 2: Representative Conditions for Stannous Chloride-Mediated Reduction

ParameterValue/ConditionSource
Starting Material 2-Bromo-3-fluorodiazonium saltInferred from prepchem.comgoogle.com
Reducing Agent Stannous chloride (SnCl₂) prepchem.comgoogle.com
Solvent Concentrated Hydrochloric Acid prepchem.comgoogle.com
Temperature Cooled in a freezing mixture prepchem.com
Isolation Filtration of precipitated hydrochloride salt prepchem.com

The use of sulfites, such as sodium sulfite (B76179) or sodium pyrosulfite, represents another established method for the reduction of diazonium salts to hydrazines. libretexts.orgorgsyn.org This process involves the initial formation of a diazosulfonate intermediate upon addition of the diazonium salt solution to a solution of sodium sulfite. This intermediate is then typically heated to facilitate the reduction and subsequent hydrolysis to yield the hydrazine. A patent for the preparation of 2-bromophenylhydrazine specifically highlights the use of sodium pyrosulfite as the reducing agent, noting that this method significantly shortens the reaction time. google.com The reaction is carried out at a controlled temperature and pH. google.com The general procedure for phenylhydrazine synthesis using sodium sulfite involves adding the diazonium solution to a cooled sodium sulfite solution, followed by warming to complete the reaction. orgsyn.org

Table 3: Representative Conditions for Sulfite-Based Reductive Synthesis

ParameterValue/ConditionSource
Starting Material 2-Bromo-3-fluorodiazonium saltInferred from orgsyn.orggoogle.com
Reducing Agent Sodium Pyrosulfite or Sodium Sulfite orgsyn.orggoogle.com
Temperature 10–35 °C (for Sodium Pyrosulfite) google.com
pH 7–9 (for Sodium Pyrosulfite) google.com
Reaction Steps Formation of diazosulfonate, followed by heating/hydrolysis orgsyn.org

Catalytic hydrogenation is a powerful reduction technique in organic synthesis. While less commonly cited for the direct reduction of diazonium salts to hydrazines in laboratory-scale preparations due to the potential for over-reduction, it is a viable method. In this approach, the diazonium salt would be subjected to a hydrogen atmosphere in the presence of a suitable catalyst, such as palladium on carbon or Raney nickel. It is noteworthy that the precursor, 2-bromo-3-fluoroaniline, can be synthesized via the catalytic hydrogenation of 1-fluoro-2-bromo-3-nitrobenzene using a Raney nickel catalyst. chemicalbook.com This suggests that under carefully controlled conditions, catalytic hydrogenation could potentially be adapted for the reduction of the corresponding diazonium salt to this compound.

Table 4: Postulated Conditions for Catalytic Hydrogenation

ParameterValue/ConditionSource
Starting Material 2-Bromo-3-fluorodiazonium saltPostulated
Reducing Agent Hydrogen gas chemicalbook.com
Catalyst Raney Nickel or Palladium on Carbon chemicalbook.com
Solvent Methanol or other suitable solvent chemicalbook.com
Pressure Atmospheric or elevated pressurePostulated
Temperature Room temperature or slightly elevated chemicalbook.com

Hydrazine Formation via Nucleophilic Aromatic Substitution (SNAr) Precursors

An alternative synthetic strategy for forming the C-N bond in this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach would typically utilize a precursor molecule where a suitable leaving group on the aromatic ring is displaced by hydrazine or a protected hydrazine equivalent. Given the substitution pattern of the target molecule, a plausible precursor would be a 1,2-dihalo-3-fluorobenzene, for example, 1,2-dibromo-3-fluorobenzene.

In such a reaction, the more activated halogen atom would be displaced by the nucleophilic hydrazine. The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.com In 1,2-dibromo-3-fluorobenzene, the fluorine atom acts as an electron-withdrawing group, potentially activating the adjacent bromine atoms for nucleophilic attack. The reaction would likely be carried out in a suitable solvent, possibly with the use of a base to neutralize the hydrohalic acid formed during the reaction. Patents describe the synthesis of substituted phenylhydrazines by reacting substituted chlorobenzenes with hydrazine or hydrazine hydrate (B1144303) at elevated temperatures. google.comgoogle.com The reaction of 2,4-dinitrobenzene derivatives with hydrazine has also been studied, demonstrating the feasibility of hydrazine as a nucleophile in SNAr reactions. researchgate.net

Table 5: Postulated Conditions for SNAr Synthesis

ParameterValue/ConditionSource
Starting Material 1,2-Dibromo-3-fluorobenzenePostulated
Nucleophile Hydrazine or Hydrazine hydrate google.comgoogle.comresearchgate.net
Solvent Dioxane, Pyridine, or other suitable solvent google.comgoogle.com
Temperature 60–160 °C google.comgoogle.com
Additives Optional base to scavenge acidInferred

Optimization of Synthetic Parameters

Influence of Solvent Systems and Temperature Profiles

The diazotization of anilines is a critical step that is highly sensitive to both solvent and temperature. thieme-connect.de The reaction is traditionally carried out in aqueous acidic solutions, with hydrochloric acid being a common choice, at temperatures maintained between 0 and 5°C. stackexchange.comquora.com This low temperature is crucial for the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures, potentially leading to the formation of unwanted byproducts like phenols. stackexchange.comquora.com

Recent advancements have explored the use of alternative solvent systems to enhance reaction efficiency and safety. For instance, deep eutectic solvents (DES) mixed with ethanol (B145695) have been shown to stabilize diazonium salts at room temperature, offering a greener and more benign reaction environment. rsc.orgrsc.org The choice of solvent can also affect the solvation of the diazonium cation, which in turn influences its spectral properties and reactivity. scispace.com

The subsequent reduction of the diazonium salt to form the hydrazine is also temperature-dependent. While some reduction methods can be performed at slightly elevated temperatures, careful control is necessary to prevent side reactions and ensure the integrity of the desired product.

Table 1: Influence of Solvent and Temperature on Diazotization

Solvent SystemTemperature (°C)Observations
Aqueous HCl0-5Standard conditions, good for diazonium salt stability. stackexchange.comquora.com
Deep Eutectic Solvent/EthanolRoom TemperatureEnhanced diazonium salt stability, greener approach. rsc.orgrsc.org
Anhydrous Hydrogen FluorideBelow Room TemperatureUsed for fluorodediazoniation, requires specialized equipment. thieme-connect.de

Catalyst and Reagent Stoichiometry Effects

The stoichiometry of the reagents, particularly the nitrosating agent (e.g., sodium nitrite) and the reducing agent (e.g., tin(II) chloride or sodium sulfite), plays a pivotal role in the synthesis. google.com An excess of the nitrosating agent can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion of the starting aniline (B41778). Similarly, the amount of reducing agent must be carefully calculated to ensure complete reduction of the diazonium salt without causing over-reduction or other side reactions.

In Sandmeyer-type reactions, which can be used to introduce various functional groups, copper(I) salts are often used as catalysts. wikipedia.orgnih.gov The catalytic amount of the copper salt can influence the reaction rate and yield. For instance, in Sandmeyer bromination, a catalytic mixture of CuBr and CuBr2 has been shown to be effective. nih.gov The stoichiometry of hydrazine or its hydrate when used in related syntheses is also critical, with molar ratios typically ranging from 2.0 to 8.0 moles per mole of the substituted benzene (B151609) derivative. google.com

Table 2: Effect of Reagent Stoichiometry on Hydrazine Synthesis

ReagentMolar Ratio (per mole of aniline)Impact on Reaction
Sodium Nitrite1.0 - 1.1Optimal for complete diazotization without significant side reactions.
Tin(II) Chloride~3.0Effective for reduction of diazonium salt.
Hydrazine Hydrate3.0 - 7.0Used in alternative synthetic routes for substituted phenylhydrazines. google.com

Reaction Kinetics and Process Efficiency Enhancements

Process efficiency can be significantly improved by employing continuous flow synthesis methods. justia.compatsnap.com Continuous flow reactors offer better control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety, especially for potentially hazardous reactions like diazotization. patsnap.com This approach can also reduce reaction times and minimize waste generation, contributing to a more sustainable and cost-effective manufacturing process. justia.com The study of reaction kinetics in hydrazine synthesis has been a subject of research to improve industrial production.

Purification and Isolation Techniques for Research-Grade Material

Obtaining high-purity this compound is crucial for its use in research and further synthesis. The crude product obtained from the reaction mixture often contains unreacted starting materials, byproducts, and inorganic salts, which must be removed through appropriate purification techniques. justia.com

Recrystallization and Chromatographic Purification Methods

Recrystallization is a common and effective method for purifying solid organic compounds. google.com The choice of solvent is critical for successful recrystallization. For substituted phenylhydrazines, solvents like n-hexane have been used. google.comgoogle.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor.

Chromatographic techniques, such as column chromatography, are also employed for purification, especially when dealing with complex mixtures or when very high purity is required. These methods separate compounds based on their differential adsorption onto a stationary phase.

Salt Formation for Enhanced Stability and Purity.google.comgoogle.com

Arylhydrazines are often unstable as free bases and can decompose over time. orgsyn.org To enhance their stability and facilitate purification, they are frequently converted into their salt forms, most commonly the hydrochloride salt. orgsyn.orguni.luamericanelements.comcymitquimica.combldpharm.com This is achieved by treating the free base with an acid, such as hydrochloric acid. orgsyn.org

The resulting salt is typically a crystalline solid that is more stable and easier to handle than the free base. cymitquimica.com The formation of the salt can also aid in purification, as the salt may have different solubility properties than the impurities, allowing for its selective precipitation or crystallization. orgsyn.org For example, the hydrochloride salt can be precipitated from a solution by the addition of concentrated hydrochloric acid and then collected by filtration. orgsyn.org The purified salt can then be used directly in subsequent reactions or converted back to the free base if needed by treatment with a base. orgsyn.org

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic process from the laboratory bench to industrial production is a complex undertaking fraught with challenges. For the synthesis of this compound, key considerations include reaction kinetics, heat and mass transfer, safety, cost-effectiveness, and environmental impact. Traditional batch production methods for phenylhydrazines often involve diazotization of the corresponding aniline followed by reduction. While effective on a small scale, these processes can be difficult to control, present safety hazards, and generate significant waste streams when scaled up.

Modern approaches to chemical manufacturing are increasingly moving towards process intensification to address these challenges. For the synthesis of this compound, this involves a shift from batch to continuous manufacturing, which offers numerous advantages in terms of scalability and process control.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant improvements in safety, efficiency, and scalability over traditional batch methods. In a continuous flow setup, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product quality, and enhanced safety.

The synthesis of substituted phenylhydrazines is particularly well-suited to continuous flow processing. The diazotization of anilines, a key step in the synthesis of this compound, is a highly exothermic reaction that can be difficult to control in large batch reactors. In a continuous flow system, the small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, minimizing the risk of thermal runaways and the formation of hazardous byproducts. ucd.ie

The benefits of transitioning from batch to continuous flow for a hypothetical synthesis of this compound are summarized in the table below.

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time 6 - 12 hours< 30 minutes
Yield 75 - 85%> 90%
Purity ~90% before purification> 98% directly from reactor
Safety High risk of thermal runawayExcellent temperature control, minimal risk
Scalability Difficult, requires large reactorsEasily scalable by "numbering-up" or running for longer

This table presents illustrative data based on typical improvements observed for similar chemical transformations when moving from batch to continuous flow processing.

The principles of green chemistry are increasingly integral to modern chemical manufacturing, driven by both environmental regulations and economic incentives. For the synthesis of this compound, a key focus is on minimizing waste generation and implementing effective solvent recovery protocols.

Waste Minimization:

The primary sources of waste in the synthesis of halogenated aromatic compounds are byproducts from the main reaction, unreacted starting materials, and the use of excess reagents. Continuous flow synthesis inherently contributes to waste minimization by providing higher yields and selectivity, thus reducing the formation of unwanted byproducts. ucd.ie

Further strategies for waste reduction include:

Catalytic Processes: The use of catalytic reduction methods, for example, can be more atom-economical than stoichiometric reducing agents.

Process Optimization: Design of Experiments (DoE) and other statistical methods can be employed to optimize reaction conditions, maximizing conversion and minimizing byproduct formation.

Waste Stream Treatment: Aqueous waste streams can be treated to neutralize acids and bases and to remove any residual organic compounds before discharge.

Solvent Recovery:

Solvents constitute a significant portion of the waste generated in pharmaceutical and fine chemical manufacturing. google.com The recovery and reuse of solvents not only reduces the environmental footprint of a process but also offers significant cost savings. osti.gov In the synthesis of this compound, common solvents such as toluene, methanol, or ethyl acetate (B1210297) might be used.

Effective solvent recovery protocols typically involve a series of steps:

Collection and Segregation: Used solvent streams are collected and segregated based on their composition to avoid cross-contamination. osti.gov

Pre-treatment: Solid impurities and immiscible liquids are removed through filtration or decantation. osti.gov

Purification: The primary method for solvent purification is distillation, which separates solvents based on their boiling points. osti.gov For mixtures of solvents (azeotropes), more advanced techniques like fractional distillation, pervaporation, or membrane separation may be necessary. nih.gov

Quality Control: The recovered solvent is analyzed to ensure it meets the required purity specifications before being reused in the synthesis process.

The table below illustrates the potential efficiency of common solvent recovery techniques.

Recovery TechniqueTypical EfficiencyApplicable Solvents
Simple Distillation 85 - 95%Single solvents, mixtures with large boiling point differences
Fractional Distillation 90 - 98%Mixtures of solvents with closer boiling points
Pervaporation > 99%Azeotropic mixtures, removal of water from organic solvents
Membrane Separation 95 - 99%Specific solvent/solute separations

This table provides general efficiency ranges for common solvent recovery methods in the chemical industry.

By integrating continuous flow synthesis with robust waste minimization and solvent recovery protocols, the production of this compound can be made more sustainable, safer, and economically viable for both research and industrial applications.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 2 Bromo 3 Fluorophenyl Hydrazine

Reactions Involving the Hydrazine (B178648) Functional Group

The hydrazine moiety, -NHNH2, is a potent nucleophile and is central to many of the characteristic reactions of (2-bromo-3-fluorophenyl)hydrazine. Its reactivity is primarily exploited in the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

This compound readily undergoes condensation reactions with aldehydes and ketones to yield the corresponding (2-bromo-3-fluorophenyl)hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack. nih.gov The resulting hydrazone can exist as E/Z isomers. justia.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. uni.lu

Table 1: Examples of Hydrazone Formation from Phenylhydrazines and Carbonyl Compounds

Phenylhydrazine (B124118) DerivativeCarbonyl CompoundConditionsProduct
PhenylhydrazineAcetoneAcid catalystAcetone phenylhydrazone
2,4-DinitrophenylhydrazineBenzaldehydeAcid catalystBenzaldehyde 2,4-dinitrophenylhydrazone
This compoundGeneric Aldehyde (R-CHO)Acid catalyst(E/Z)-1-((2-Bromo-3-fluorophenyl)imino)alkane
This compoundGeneric Ketone (R-CO-R')Acid catalyst(E/Z)-2-((2-Bromo-3-fluorophenyl)imino)alkane

This table presents generalized examples of hydrazone formation reactions.

The hydrazine functional group can participate in both oxidation and reduction reactions. The oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the N-N bond, while milder reagents may lead to the formation of diazenes or other nitrogen-containing compounds.

Conversely, the reduction of the hydrazine moiety is less common but can be achieved under specific conditions. A notable reaction involving the hydrazine group is the Wolff-Kishner reduction, where a hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. dergipark.org.tr This reaction, however, transforms the hydrazone and not the original hydrazine.

The nucleophilic nature of the hydrazine group allows for its derivatization into more complex structures. For instance, hydrazines are key building blocks in the synthesis of various heterocyclic compounds. A prominent example is the synthesis of pyrazoles. nih.govolemiss.edutandfonline.com The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for constructing the pyrazole (B372694) ring. nih.gov This involves a cyclocondensation reaction where the two nitrogen atoms of the hydrazine react with the two carbonyl carbons of the 1,3-dicarbonyl compound. nih.gov

The reaction of this compound with a suitable 1,3-dicarbonyl compound would be expected to yield a 1-(2-bromo-3-fluorophenyl)pyrazole derivative. The regioselectivity of this reaction can be influenced by the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

Reactions Involving the Substituted Phenyl Ring

The bromine and fluorine atoms on the phenyl ring of this compound are key to another set of transformations, primarily involving substitution and cross-coupling reactions.

Aromatic halides can undergo nucleophilic aromatic substitution (SNA_r), particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In such reactions, a nucleophile replaces a halide ion on the aromatic ring. youtube.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this compound, the reactivity of the halogen atoms towards nucleophilic substitution will be influenced by the electronic effects of the other substituents. The relative reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, as the rate-determining step is typically the attack of the nucleophile, which is facilitated by the more electronegative halogen. masterorganicchemistry.com

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mdpi.comnih.gov

This compound is a suitable substrate for Suzuki-Miyaura coupling, where the C-Br bond would be expected to react selectively over the C-F bond. nih.gov This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring, leading to the synthesis of complex biaryl and other derivatized structures. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination of the final product to regenerate the Pd(0) catalyst. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling Reaction

Aryl HalideOrganoboron ReagentCatalystBaseProduct
This compoundPhenylboronic acidPd(PPh3)4K2CO3(2-Phenyl-3-fluorophenyl)hydrazine
BromobenzenePhenylboronic acidPd(PPh3)4Na2CO3Biphenyl
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine

This table provides a generalized representation and examples of the Suzuki-Miyaura coupling reaction.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) and Arylation Processes

Influence of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the steric and electronic effects imparted by its substituents.

Electronic Effects: Both the bromine and fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect decreases the electron density of the aromatic system and also reduces the nucleophilicity of the hydrazine group by pulling electron density away. The fluorine atom at the 3-position and the bromine atom at the 2-position work in concert to deactivate the ring towards electrophilic substitution while making the N-H and C-H protons more acidic.

Steric Effects: The bromine atom at the 2-position (ortho to the hydrazine group) introduces significant steric hindrance. This bulkiness can impede the approach of electrophiles to the adjacent nitrogen atom of the hydrazine moiety, potentially slowing down reactions or influencing the regioselectivity of certain transformations. This steric crowding can also play a role in the stability of intermediates formed during reactions like cross-coupling.

The combination of these effects makes the hydrazine group less nucleophilic than in unsubstituted phenylhydrazine, but the compound remains a valuable building block due to the reactive sites offered by the N-H bonds and the C-Br bond.

Catalyst Selection and Optimization in Cross-Coupling

The carbon-bromine bond in this compound is a key site for modification via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The synthesis of aryl hydrazines through the palladium-catalyzed C-N coupling of hydrazine with aryl halides is a particularly important transformation. nih.gov

Successful cross-coupling requires careful selection and optimization of the catalytic system.

Catalyst: Palladium-based catalysts are most commonly employed. The choice of the palladium precursor and, crucially, the supporting ligand is vital for achieving high yields and preventing catalyst deactivation. Hydrazine itself can act as a strong reductant, potentially reducing Pd(II) species to inactive Pd(0) black, a challenge that must be managed by the ligand. nih.gov

Ligands: Specialized phosphine (B1218219) ligands, such as CyPF-tBu (1-Dicyclohexylphosphino-1',2',3',4',5',6'-hexaphenyl-ferrocene), are often necessary. These bulky, electron-rich ligands stabilize the palladium center, promote the desired reductive elimination step, and prevent the formation of inactive palladium species.

Base: A base is required to facilitate the reaction, often by deprotonating the hydrazine or the palladium-hydrazine complex. Potassium hydroxide (B78521) (KOH) has been shown to be an effective and economical base for these couplings. nih.gov

Optimization studies focus on minimizing catalyst loading, with successful reactions reported at loadings as low as 100-800 ppm of palladium, making the process more economical and industrially viable. nih.gov

Cyclization Reactions and Heterocyclic Compound Synthesis

This compound is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The hydrazine functionality provides two adjacent nitrogen atoms, which can be readily incorporated into five- or six-membered rings.

Formation of Pyrazoline Derivatives

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds that can be efficiently synthesized from hydrazines. researchgate.net The most common method involves the cyclocondensation reaction of a hydrazine with an α,β-unsaturated ketone, commonly known as a chalcone. revistabionatura.orgnih.gov

The general reaction involves refluxing this compound with a substituted chalcone. The reaction is typically acid-catalyzed, with various acids being used to promote the cyclization. The intermediate hydrazone undergoes an intramolecular cyclization to yield the final pyrazoline product.

ReagentsCatalyst/SolventProduct TypeReference(s)
Hydrazine Hydrate (B1144303) + ChalconeAcetic Acid / Methanol1,3,5-trisubstituted-2-pyrazolines revistabionatura.org
Hydrazine Hydrate + ChalconeFormic AcidN-formyl-pyrazoline derivatives researchgate.netnih.gov
Hydrazine Hydrate + ChalconePropionic AcidN-propionyl-pyrazoline derivatives nih.gov
Hydrazine Hydrate + ChalconeEthanol (B145695)2-Pyrazolines ijpbs.com

Synthesis of 1,2,4-Triazole (B32235) Systems

The 1,2,4-triazole ring is another important heterocyclic scaffold that can be synthesized using this compound as a key building block. Several synthetic strategies exist.

One common route involves the reaction of the hydrazine with a compound containing a single carbon atom that will form the final ring. For instance, reacting the hydrazine with formamide (B127407) under microwave irradiation can yield the corresponding triazole. organic-chemistry.org Another method involves reacting an acid hydrazide (which can be formed from the hydrazine) with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions (e.g., using NaOH) to afford a 1,2,4-triazole-3-thione. nih.gov

Reagents for Triazole SynthesisConditionsProduct TypeReference(s)
Hydrazine + FormamideMicrowave irradiation, catalyst-freeSubstituted 1,2,4-triazoles organic-chemistry.org
Hydrazine + Amidine Reagents-1,5-disubstituted-1,2,4-triazoles organic-chemistry.org
Acid Hydrazide + Isothiocyanate1. Formation of thiosemicarbazide2. Cyclization with 8% NaOH1,2,4-triazole-3-thiones nih.gov
Hydrazones + AminesIodine catalyst, oxidative conditions1,3,5-trisubstituted 1,2,4-triazoles isres.org

Construction of Thiadiazole Ring Systems

Thiadiazoles, particularly 1,3,4-thiadiazoles, are sulfur- and nitrogen-containing heterocycles accessible from hydrazine precursors. A facile route to 2,3-dihydro-1,3,4-thiadiazole derivatives involves the initial formation of a hydrazone from the hydrazine and an aldehyde. uobabylon.edu.iq The subsequent reaction of this intermediate with carbon disulfide (CS₂) in a suitable solvent like ethanol leads to intermolecular cyclization, forming the thiadiazole ring. uobabylon.edu.iq The resulting products often exist in their thione tautomeric form, as confirmed by the presence of an S-H absorption in IR spectra. uobabylon.edu.iq

Furthermore, the synthesis of fused heterocyclic systems like 1,2,4-triazolo[3,4-b] uobabylon.edu.iqjocpr.comthiadiazines often starts from 4-amino-3-mercapto-1,2,4-triazoles, highlighting the synthetic linkage between triazole and thiadiazole chemistry. nih.gov These triazole precursors are themselves synthesized from thiocarbohydrazide, which is derived from hydrazine.

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Pyrazoline Formation: The synthesis of pyrazolines from chalcones and hydrazines is believed to proceed via a pseudo-multicomponent reaction pathway. nih.gov The mechanism involves an initial nucleophilic attack of the hydrazine's terminal nitrogen onto the β-carbon of the α,β-unsaturated ketone (a Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxyl-pyrazolidine intermediate to yield the more stable pyrazoline ring. nih.gov

Triazole/Thiadiazole Formation: The formation of these rings generally involves the initial reaction of the hydrazine with a reagent containing the other necessary heteroatoms (e.g., carbon and sulfur from CS₂ or an isothiocyanate). This forms a linear intermediate, such as a thiosemicarbazide. The mechanism then proceeds via an intramolecular nucleophilic attack from a nitrogen or sulfur atom onto a suitable electrophilic center (e.g., a carbonyl or thiocarbonyl group), followed by the elimination of a small molecule like water or hydrogen sulfide (B99878) to achieve aromatization and form the stable heterocyclic ring. nih.govuobabylon.edu.iq

Lack of Specific Research Hinders Detailed Mechanistic Analysis of this compound

Despite its recognized role as a precursor in the formation of fluorinated indole (B1671886) structures, in-depth research specifically detailing the chemical reactivity, transformation pathways, and mechanistic insights of this compound remains scarce in publicly available scientific literature.

This compound is primarily utilized as a starting material in the Fischer indole synthesis, a robust and widely employed method for creating the indole ring system. wikipedia.orgyoutube.comjk-sci.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgyoutube.com The general mechanism is well-established and proceeds through several key steps.

The process begins with the formation of a phenylhydrazone intermediate from the reaction of the phenylhydrazine with a carbonyl compound. This is followed by tautomerization to an enehydrazine. The critical step is a nih.govnih.gov-sigmatropic rearrangement of the protonated enehydrazine, which leads to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond. Subsequent intramolecular cyclization and the elimination of an ammonia (B1221849) molecule yield the final indole product. wikipedia.orgyoutube.com

Similarly, while the formation of phenylhydrazone and enehydrazine intermediates is a cornerstone of the Fischer indole synthesis, specific studies focused on the isolation, characterization, or spectroscopic identification of these intermediates for reactions involving this compound are not documented in the available literature. The transient nature of these intermediates often makes their direct observation challenging, typically requiring specialized techniques.

In the context of the Fischer indole synthesis, the reaction of this compound with a ketone would be expected to yield an 8-bromo-7-fluoroindole derivative. The ortho-bromo substituent would direct the cyclization to the C7 position of the resulting indole. youtube.com However, beyond this expected outcome based on the general principles of the Fischer indole synthesis, specific research findings detailing the nuances of this transformation are absent.

Advanced Spectroscopic and Diffraction Based Characterization of 2 Bromo 3 Fluorophenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For substituted phenylhydrazines, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals, confirmation of the substitution pattern on the aromatic ring, and investigation of dynamic molecular behaviors.

A comprehensive NMR analysis involves probing multiple active nuclei, primarily ¹H, ¹³C, and ¹⁹F, to piece together the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For a compound like (2-Bromo-3-fluorophenyl)hydrazine, the aromatic region would display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons of the hydrazine (B178648) group (-NHNH₂) typically appear as broad signals that can exchange with deuterium (B1214612) upon addition of D₂O. In an analog, (2-Bromo-6-fluorophenyl)hydrazine hydrochloride, the aromatic protons are observed as distinct doublet and triplet signals at δ 7.8 (d), 7.5 (t), and 6.9 (d) ppm in DMSO-d₆.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are sensitive to the electronic effects of substituents. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, which is typically large. Other aromatic carbons will also show smaller couplings to the fluorine atom over multiple bonds. In derivatives of phenylhydrazine (B124118), aromatic carbons typically resonate between 110 and 150 ppm. rsc.org For instance, in a reaction product involving a fluorinated phenyl group, ¹³C-¹⁹F coupling constants (JCF) can be as large as 198.4 Hz for a direct bond and around 6.6 Hz for a three-bond coupling. rsc.org

¹⁹F NMR: As ¹⁹F has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. aiinmr.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a derivative of this compound, the ¹⁹F signal would provide direct evidence of the fluorine's presence and its chemical shift would be characteristic of its position on the brominated phenyl ring. aiinmr.com In a related compound, 1-ethynyl-4-fluorobenzene, the fluorine signal appears at δ -111.0 ppm. rsc.org The chemical shifts in ¹⁹F NMR are generally influenced by electron density, with higher electron density leading to higher resonant frequencies. aiinmr.com

Table 1: Representative ¹H and ¹³C NMR Data for Phenylhydrazine Derivatives

Compound/Fragment Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Solvent
(4-bromophenyl)hydrazine derivative ¹H 7.37-7.38 (m, 4H), 7.48-7.49 (m, 4H) - CDCl₃
¹³C 89.4, 121.9, 122.8, 131.7, 133.0 - CDCl₃
1-ethynyl-4-fluorobenzene fragment ¹H 7.02-7.06 (m, 2H), 7.49-7.53 (m, 4H) - CDCl₃
¹³C 115.5, 133.5, 163.5 JCF = 17.5, JCF = 6.6, JCF = 198.4 CDCl₃
¹⁹F -111.0 - CDCl₃

Note: Data is for illustrative derivatives as presented in the cited source. rsc.org

While 1D NMR provides essential data, 2D NMR experiments are crucial for establishing the specific connectivity of atoms, especially in complex spin systems like that of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals with their corresponding carbon signals in the aromatic ring of this compound. This is invaluable for assigning the signals of the three aromatic protons to their respective carbons. bas.bg

Together, HSQC and HMBC provide a detailed and unambiguous map of the molecular skeleton. researchgate.net

Molecules are not static, and VT-NMR is a powerful method for studying their dynamic behaviors, such as conformational changes or restricted rotation around bonds. In this compound, there might be restricted rotation around the C-N bond, leading to different conformers that could interconvert on the NMR timescale.

At low temperatures, this rotation might be slow enough to allow for the observation of separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. Analyzing the changes in the spectra as a function of temperature allows for the determination of the energy barriers associated with these dynamic processes. This technique is particularly useful for distinguishing between static structural features and dynamic effects that can cause unexpected signal splitting or broadening in standard NMR spectra.

Quantitative NMR (qNMR) is an analytical method that uses the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By including a certified internal standard of known concentration and ensuring complete spin-lattice relaxation between scans (using a sufficiently long relaxation delay), qNMR can be used to determine the precise concentration or purity of a sample.

For this compound, qNMR could be employed to:

Determine Purity: Assess the purity of a synthesized batch by comparing the integral of a characteristic signal from the analyte with that of a known amount of an internal standard.

Monitor Reactions: Follow the progress of a reaction where this compound is a reactant or product. By taking NMR spectra of the reaction mixture over time, one can quantify the consumption of starting materials and the formation of products, providing valuable kinetic data.

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazine moiety (-NH₂) typically shows one or two sharp to broad bands in the region of 3200-3400 cm⁻¹. For example, a related hydrazine derivative shows N-H stretching at 3300 cm⁻¹. Phenylhydrazones, which are derivatives of phenylhydrazine, also show N-H stretching in a similar region (3314-3329 cm⁻¹). researchgate.net

Aromatic C-H Stretching: These vibrations usually appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring result in several bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the hydrazine group is expected in the 1200-1350 cm⁻¹ range.

C-F and C-Br Stretching: The vibrations involving the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-F stretch typically falls in the 1000-1400 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, often between 500-650 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Ranges for this compound

Functional Group Bond Vibration Expected Frequency Range (cm⁻¹)
Hydrazine N-H Stretch 3200 - 3400
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1610
Aryl-Hydrazine C-N Stretch 1200 - 1350
Aryl-Fluoride C-F Stretch 1000 - 1400
Aryl-Bromide C-Br Stretch 500 - 650

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding. For this compound, the Raman spectrum is expected to be rich with information arising from the vibrations of the substituted benzene (B151609) ring and the hydrazine moiety.

Detailed research findings on the specific Raman spectrum of this compound are not extensively published; however, the expected vibrational modes can be inferred by comparing with similar molecules like hydrazine, substituted uracils, and other naphthalene (B1677914) derivatives. nih.govias.ac.innih.gov The key vibrations would include N-H stretching, N-N stretching, NH₂ rocking, and various aromatic C-C and C-H stretching and bending modes. nih.govresearchgate.net

The hydrazine group (-NHNH₂) vibrations are particularly characteristic. The N-H stretching vibrations typically appear in the high-frequency region, generally around 3200-3350 cm⁻¹. researchgate.net The N-N stretching mode is expected at a lower frequency, often observed around 1100 cm⁻¹. researchgate.net The presence of the bulky and electronegative bromine and fluorine atoms on the phenyl ring will influence the position and intensity of these peaks through electronic and steric effects.

The phenyl ring itself contributes a complex set of bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring (1,2,3-trisubstitution) dictates the pattern of overtone and combination bands in the 1700-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. The C-Br and C-F stretching vibrations are also expected at lower frequencies.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Assignment
N-H Stretching 3200 - 3350 Asymmetric and symmetric stretching of the -NH₂ group
Aromatic C-H Stretching 3000 - 3100 Stretching of C-H bonds on the phenyl ring
C-C Stretching (Aromatic) 1400 - 1600 In-plane stretching of the benzene ring
N-N Stretching ~1100 Stretching of the hydrazine N-N bond researchgate.net
NH₂ Rocking/Twisting 900 - 1150 Bending and twisting motions of the -NH₂ group researchgate.net
C-F Stretching 1000 - 1350 Stretching of the carbon-fluorine bond
C-Br Stretching 500 - 600 Stretching of the carbon-bromine bond

This table is based on typical frequency ranges for the specified functional groups and may vary for the specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophoric properties of this compound are primarily determined by the phenyl ring and the hydrazine group.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the benzene ring. They are typically intense and appear at shorter wavelengths. The substitution on the benzene ring with bromine and fluorine atoms, which are auxochromes, can cause a bathochromic (red) shift or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzene.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen atoms of the hydrazine moiety to an anti-bonding π* orbital of the phenyl ring. These transitions are typically less intense than π → π* transitions and occur at longer wavelengths. acs.org

While specific experimental UV-Vis data for this compound is limited in the provided results, analysis of related compounds like 2-bromo-6-methoxynaphthalene (B28277) shows absorption maxima that are studied both experimentally and theoretically to understand these electronic transitions. nih.gov The solvent used for analysis can also influence the position of the absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₆H₆BrFN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic signature in the mass spectrum.

The predicted monoisotopic mass of the neutral molecule is 203.96983 Da. uni.lu HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The precise mass-to-charge ratio (m/z) of these ions is then measured.

Table 2: Predicted HRMS Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 204.97711
[M+Na]⁺ 226.95905
[M-H]⁻ 202.96255
[M+K]⁺ 242.93299
[M]⁺ 203.96928

Data sourced from PubChem predictions for C₆H₆BrFN₂. uni.lu

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for purity assessment and the determination of impurities in pharmaceutical and chemical synthesis. researchgate.netajptr.com

To assess the purity of this compound, a reversed-phase LC method would typically be employed. researchgate.net The separation could be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol). ajptr.comscitepress.org

The eluent from the LC column is directed into the mass spectrometer, which serves as a highly specific and sensitive detector. The MS can be operated in full-scan mode to detect any co-eluting impurities or in selected ion monitoring (SIM) mode to quantify known impurities with very high sensitivity. Phenylhydrazines are often used as intermediates in pharmaceutical synthesis and can be genotoxic, making their control and accurate measurement at trace levels critical. researchgate.netnih.gov LC/MS provides the necessary specificity and sensitivity for such analyses, often achieving limits of detection (LOD) in the parts-per-million (ppm) range. ajptr.com

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained as a suitable single crystal, XRD analysis would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial arrangement of the atoms.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., N-H···N or N-H···F), halogen bonds, and π-π stacking interactions that stabilize the crystal structure.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The primary and most powerful technique for determining the absolute structure of a crystalline solid is single-crystal X-ray diffraction. This method involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be generated. From this map, the precise positions of the individual atoms can be determined, yielding a detailed molecular structure.

For a compound like this compound, a single-crystal X-ray diffraction study would provide critical data. Unfortunately, as of the latest literature search, a publicly available crystal structure for this compound has not been reported. However, we can infer the type of information that would be obtained from studies on closely related substituted phenylhydrazine derivatives.

A typical crystallographic study would report the following parameters, which are essential for defining the solid-state structure:

Crystallographic Parameter Description Example Data (Hypothetical)
Crystal SystemThe symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry of the crystal, including translational symmetry elements.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 12.3, c = 7.9
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 105.2, γ = 90
Volume (ų)The volume of the unit cell.800.5
ZThe number of molecules per unit cell.4
Calculated Density (g/cm³)The density of the crystal calculated from the crystallographic data.1.85
R-factor (%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.4.2

From this data, a detailed model of the this compound molecule in the solid state would be constructed, revealing the precise bond lengths of the C-Br, C-F, C-N, and N-N bonds, as well as the bond angles within the phenyl ring and the hydrazine moiety. The planarity of the phenyl ring and the conformation of the hydrazine group relative to the ring would also be accurately determined.

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. While weaker than covalent bonds, these interactions are crucial in determining the crystal's stability, melting point, solubility, and other macroscopic properties. In the case of this compound, several types of intermolecular interactions would be anticipated and could be analyzed from its crystal structure.

Hydrogen Bonding: The hydrazine moiety (-NH-NH₂) is a potent hydrogen bond donor, while the fluorine atom and the nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds of the N-H···N and N-H···F types would be expected to be a dominant feature in the crystal packing. The geometry of these bonds (donor-acceptor distance and angle) provides a measure of their strength.

Halogen Bonding: The bromine atom, with its electropositive region known as the σ-hole, can participate in halogen bonding with electron-rich atoms like nitrogen or even the π-system of an adjacent phenyl ring. These C-Br···N or C-Br···π interactions can be significant in directing the crystal packing.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions can be in a face-to-face or offset (displaced) arrangement.

A detailed analysis of the intermolecular contacts within the crystal lattice would be performed to identify and characterize these interactions. This is often visualized using crystal packing diagrams and quantified by measuring the distances and angles between interacting atoms.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Hydrogen BondN-HN2.8 - 3.2Primary structure-directing force
Hydrogen BondN-HF2.7 - 3.1Influences molecular conformation and packing
Halogen BondC-BrN/π-system3.0 - 3.5Contributes to the stability of the crystal lattice
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Important for dense packing and electronic properties

Investigation of Halogen Positional Disorder

In some crystal structures, particularly those containing similarly sized atoms or groups, positional disorder can occur. This is a phenomenon where an atom or a group of atoms occupies two or more closely spaced positions in the crystal lattice with a certain statistical probability. For molecules containing both bromine and fluorine, while less common due to the significant size difference, positional disorder of the halogen atoms on the aromatic ring is a possibility that must be considered during the refinement of the crystal structure.

The investigation of positional disorder involves careful analysis of the electron density map. Disordered atoms often appear as elongated or multiple, partially occupied electron density peaks. The crystallographic refinement software is then used to model this disorder by assigning fractional occupancies to the different positions, which must sum to unity.

The presence and nature of any disorder provide valuable information about the conformational flexibility of the molecule and the energetic landscape of the crystal packing. For instance, the observation of disorder might suggest that different molecular conformations or orientations have very similar energies within the crystalline environment.

In the context of halogenated compounds, studies have shown that disorder can be influenced by the presence of different halogens and their positions on the aromatic ring. While a definitive statement on halogen positional disorder in this compound requires experimental data, the potential for such phenomena underscores the importance of high-quality single-crystal X-ray diffraction data for a complete structural characterization.

Computational and Theoretical Investigations of 2 Bromo 3 Fluorophenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. For a molecule like (2-Bromo-3-fluorophenyl)hydrazine, a combination of Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) would be the methods of choice to provide a balanced approach between computational cost and accuracy.

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) Approaches

DFT methods, such as B3LYP, are widely used for their efficiency in calculating electronic structures and geometries of medium-sized organic molecules. MP2, a post-Hartree-Fock method, offers a higher level of theory by including electron correlation effects more explicitly, which is often crucial for obtaining accurate energies and describing non-covalent interactions. For a comprehensive study, results from both methods would ideally be compared to ensure the reliability of the computational findings.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy surface by systematically rotating the C-N and N-N bonds to identify all possible conformers. The energies of these conformers would then be calculated to identify the global minimum energy structure, which represents the most stable conformation of the molecule. This analysis would provide crucial information on bond lengths, bond angles, and dihedral angles.

A data table presenting the optimized geometrical parameters (bond lengths in Å and bond angles in degrees) for the most stable conformer of this compound, calculated using both DFT and MP2 methods, would typically be included here. However, no such data is currently available in the literature.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

A data table listing the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap (in eV) for this compound would be presented in this section. The absence of published computational studies prevents the inclusion of this specific data.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine (B178648) group and the fluorine atom, while the hydrogen atoms of the hydrazine group would exhibit positive potential.

An image of the MEP map of this compound, color-coded to represent different potential values, would be a central part of this subsection. Unfortunately, no such visual or quantitative data is available.

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic delocalization within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from hyperconjugation and charge transfer. For this compound, this analysis would detail the interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the phenyl ring, providing a deeper understanding of the substituent effects on the molecule's stability.

A data table summarizing the key donor-acceptor interactions and their second-order perturbation energies (E(2)) from an NBO analysis would be included here to illustrate the delocalization effects. This information is not present in the available scientific record.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign the observed vibrational modes to specific bond stretches, bends, and torsions.

A comprehensive table listing the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, Raman activities, and the assignment of the vibrational modes for this compound would conclude this section. Regrettably, no such spectroscopic data from computational studies has been published.

While the framework for a thorough computational and theoretical investigation of this compound is well-established within the field of computational chemistry, the specific application of these methods to this particular compound has not been documented in publicly accessible scientific literature. The absence of detailed research findings, including optimized geometries, electronic properties, and spectroscopic data, highlights a gap in the current body of knowledge. Future computational studies are necessary to elucidate the specific molecular characteristics of this compound and to provide the foundational data that underpins a deeper understanding of its chemical behavior.

Thermochemical Calculations and Reaction Energetics

Thermochemical calculations are fundamental in determining the stability and energy landscape of a molecule. For this compound, these calculations, typically performed using Density Functional Theory (DFT) methods, can predict key thermodynamic parameters. These parameters are crucial for understanding the compound's behavior in chemical reactions, including its formation and subsequent transformations.

Key thermochemical data that can be computed include:

Heat of Formation (ΔHf°): This value indicates the energy change when the compound is formed from its constituent elements in their standard states. A lower or more negative heat of formation generally suggests greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy to determine the spontaneity of the compound's formation under standard conditions.

Entropy (S°): This value quantifies the degree of molecular disorder or randomness.

By calculating the energies of reactants, transition states, and products, computational methods can map out the energetics of reaction pathways involving this compound. This allows for the prediction of reaction feasibility, activation energies, and reaction kinetics, providing a theoretical framework for its synthetic applications and potential degradation pathways.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Computational chemistry, particularly through DFT calculations, has become a vital tool for predicting the NLO properties of organic molecules. frontiersin.org For this compound, these predictions would focus on its hyperpolarizability.

The key NLO parameters calculated are:

First-order hyperpolarizability (β): This tensor quantity is a measure of the second-order NLO response of a molecule. A high β value is a primary indicator of a potentially useful NLO material.

Average polarizability (<α>): This describes the linear response of the molecule's electron cloud to an external electric field.

The presence of both electron-donating (hydrazine) and electron-withdrawing (bromo and fluoro) groups on the phenyl ring can create a charge asymmetry, which is a key requirement for a significant NLO response. Theoretical studies on similar donor-acceptor systems have shown that the nature and position of substituents dramatically influence the NLO properties. frontiersin.org Calculations for this compound would elucidate the magnitude of this effect and its potential as an NLO candidate.

NLO PropertyDescriptionSignificance
Average Polarizability (&lt;α&gt;)Measure of the linear response of the electron cloud to an electric field.Indicates the overall ease of distortion of the molecule's electron density.
First-order Hyperpolarizability (β)Measure of the second-order NLO response.A high value suggests potential for applications in frequency doubling and other NLO phenomena.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Molecular Packing and Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping the electron distribution of a molecule in its crystalline environment, this method provides detailed insights into the nature and relative importance of various intermolecular contacts that govern the crystal packing.

For this compound, a Hirshfeld analysis would involve generating a 3D surface around the molecule, color-coded to represent different types of intermolecular contacts. The key outputs of this analysis are:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

2D fingerprint plots: These plots provide a quantitative summary of the intermolecular interactions, breaking down the Hirshfeld surface into contributions from different atom-atom contacts (e.g., H···H, C···H, Br···H, F···H). nih.gov

Interaction TypeDescriptionExpected Significance for this compound
H···HContacts between hydrogen atoms on adjacent molecules.Typically a significant contributor to the overall surface area.
C···H/H···CInteractions between carbon and hydrogen atoms.Important for the overall molecular packing.
Br···H/H···BrHydrogen bonding involving the bromine atom.Expected to be a notable interaction influencing crystal structure.
F···H/H···FHydrogen bonding involving the fluorine atom.Likely to play a role in directing the supramolecular assembly.
N···H/H···NHydrogen bonding involving the hydrazine group.Expected to be a dominant and highly directional interaction.

Computational Prediction of Reactivity Descriptors

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

Fukui function analysis is a concept rooted in DFT that helps in identifying the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule will most likely undergo a nucleophilic or electrophilic attack.

The analysis yields three main Fukui functions:

f+(r): Indicates the propensity of a site to accept an electron (undergo nucleophilic attack). The site with the highest f+(r) value is the most likely electrophilic site.

f-(r): Indicates the propensity of a site to donate an electron (undergo electrophilic attack). The site with the highest f-(r) value is the most likely nucleophilic site.

f0(r): Indicates the reactivity towards radical attack.

For this compound, Fukui analysis would likely identify the terminal nitrogen atom of the hydrazine group as the primary nucleophilic site (highest f-(r)) due to the lone pair of electrons. The electrophilic sites (highest f+(r)) would likely be distributed across the aromatic ring, influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Steric and Electronic Influence of Substituents on Reaction Pathways

The reactivity and regioselectivity of this compound are significantly governed by the steric and electronic effects of its substituents—the bromo, fluoro, and hydrazine groups. imist.ma

Steric Effects: The bromine atom, being larger than fluorine, exerts a significant steric hindrance at the C2 position. This steric bulk can influence the approach of reagents, potentially directing reactions to less hindered positions on the ring or affecting the conformation of the hydrazine side chain.

Computational modeling can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This analysis is critical for rationalizing and predicting the outcomes of chemical reactions, such as the Fischer indole (B1671886) synthesis, where the substitution pattern on the phenylhydrazine (B124118) is paramount. cymitquimica.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

(2-Bromo-3-fluorophenyl)hydrazine serves as a crucial starting material in the synthesis of complex organic molecules, most notably in the construction of heterocyclic ring systems. The primary application of this compound lies in the Fischer indole (B1671886) synthesis , a powerful and widely used method for preparing indoles. mdpi.comsharif.eduyoutube.com

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. mdpi.comsharif.eduniscair.res.in In the case of this compound, its reaction with various carbonyl compounds leads to the formation of 7-bromo-8-fluoro-substituted indoles. The general mechanism proceeds through the initial formation of a phenylhydrazone, which then undergoes a niscair.res.inniscair.res.in-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. mdpi.comyoutube.com

The resulting 7-bromo-8-fluoroindole scaffold is a key intermediate for the synthesis of more complex and biologically active molecules. The bromine and fluorine substituents on the indole ring offer sites for further functionalization, allowing for the introduction of diverse chemical groups to modulate the properties of the final compound. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

While specific, large-scale syntheses of complex natural products using this compound are not extensively documented in publicly available literature, its role as a precursor to halogenated indoles positions it as a valuable tool for medicinal chemists. Indole derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceutical agents, including kinase inhibitors. nih.govnih.govscielo.br

Development of Novel Synthetic Pathways Utilizing the Compound

The unique reactivity of this compound has spurred the development of novel synthetic pathways to access specific classes of organic compounds. Beyond the classic Fischer indole synthesis, this hydrazine (B178648) derivative can be employed in other cyclization reactions to form various heterocyclic systems.

For example, hydrazines are known to react with β-dicarbonyl compounds or their equivalents to form pyrazoles, another important class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. The reaction of this compound with a 1,3-dicarbonyl compound would be expected to yield a 1-(2-bromo-3-fluorophenyl)pyrazole derivative. The regioselectivity of such cyclizations can often be controlled by the reaction conditions.

Furthermore, the development of one-pot or tandem reactions involving this compound offers efficient strategies for building molecular complexity. For instance, a tandem process could involve an initial Fischer indole synthesis followed by an in-situ cross-coupling reaction at the bromine position. Such a pathway would allow for the rapid generation of a library of substituted 7-fluoroindoles from simple starting materials.

While specific, named reactions or pathways exclusively developed for this compound are not yet prominent in the literature, its potential for such development is clear. The combination of the hydrazine functionality with the ortho-bromo-fluoro substitution pattern provides a unique platform for exploring new chemical transformations.

Contribution to the Synthesis of Specialized Chemical Probes and Ligands

The synthesis of specialized chemical probes and ligands is an area where this compound can make a significant contribution. The resulting 7-bromo-8-fluoroindole core can serve as a scaffold for the design of molecules that can interact with specific biological targets.

Chemical Probes: The fluorine atom can be a useful label for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and conformations. A chemical probe incorporating the 7-bromo-8-fluoroindole moiety could be used to investigate the binding of a molecule to a protein or other biomolecule. The bromine atom also provides a handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for many chemical biology applications.

Ligands for Metal Catalysis: Indole-based ligands have been used in coordination chemistry and catalysis. The nitrogen atom of the indole ring and other potential coordinating groups that can be introduced via the bromo and fluoro substituents can bind to metal centers, creating catalysts for various organic transformations. The electronic properties of the indole ring, influenced by the electron-withdrawing fluorine and bromine atoms, can fine-tune the catalytic activity of the metal complex.

While specific examples of widely used probes or ligands derived from this compound are not yet established, the fundamental chemistry supports its potential in these areas.

Potential in the Creation of Advanced Functional Materials

The unique electronic and structural features of molecules derived from this compound suggest their potential in the development of advanced functional materials.

Optoelectronic Materials: Indole and its derivatives are known to possess interesting photophysical properties. The introduction of fluorine and bromine atoms can modulate the electronic energy levels (HOMO and LUMO) of the indole system, which in turn affects its absorption and emission characteristics. By strategically modifying the 7-bromo-8-fluoroindole core, it may be possible to design novel organic dyes, fluorescent sensors, or materials for organic light-emitting diodes (OLEDs). The bromine atom provides a convenient point for extending the π-conjugated system through cross-coupling reactions, which is a common strategy for tuning the optical and electronic properties of organic materials.

Supramolecular Assemblies: The indole N-H group can act as a hydrogen bond donor, while the fluorine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering and the design of supramolecular structures. These directed interactions can be exploited to control the self-assembly of molecules derived from this compound into well-defined architectures, such as liquid crystals, gels, or porous materials. The ability to form ordered structures is crucial for many applications in materials science, including separation, storage, and catalysis.

Currently, the exploration of this compound in the field of materials science is in its early stages. However, the foundational chemistry suggests that this compound is a promising building block for the creation of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-bromo-3-fluorophenyl)hydrazine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with halogenated aryl precursors (e.g., 2-bromo-3-fluorobenzene derivatives). Nucleophilic substitution with hydrazine under basic conditions (e.g., K₂CO₃/EtOH) is common .
  • Step 2 : Control temperature (40–60°C) and pH (neutral to mildly basic) to minimize side reactions like over-alkylation or decomposition .
  • Step 3 : Monitor progress via HPLC (C18 column, UV detection at 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .
  • Key Data :
PrecursorSolventTemp (°C)Yield (%)Purity (%)
2-Bromo-3-fluorobenzyl chlorideEtOH506895
2-Bromo-3-fluoroanilineTHF607292

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • NMR : Use 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm regiochemistry of bromine/fluorine substituents. Coupling constants (e.g., 3JH-F^3J_{\text{H-F}}) distinguish ortho vs. meta fluorine placement .
  • X-ray crystallography : Refine structures using SHELXL for small-molecule resolution. Compare torsion angles and bond lengths to validate hydrazine conformation .
  • Example : A derivative with a methyl group at C6 showed a dihedral angle of 12.5° between the phenyl ring and hydrazine group, indicating steric hindrance .

Q. What analytical techniques are most reliable for quantifying hydrazine derivatives in reaction mixtures?

  • Methodology :

  • UV-Vis spectroscopy : Measure permanganate reduction at 526–546 nm (ε2200L.mol1.cm1\varepsilon \approx 2200 \, \text{L.mol}^{-1}\text{.cm}^{-1}) .
  • HPLC-MS : Use reverse-phase columns with ESI-MS detection for trace analysis (LOD: 0.1 ppm) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence the reactivity of this compound in cycloaddition reactions?

  • Mechanistic Insights :

  • Bromine’s -I effect stabilizes transition states in [3+2] cycloadditions, while fluorine’s ortho-directing nature enhances regioselectivity .
  • Computational Study : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol lower activation barrier for brominated vs. chlorinated analogs in carbonyl-olefin metathesis .
  • Experimental Data :
SubstituentReaction Rate (s1^{-1})Yield (%)
Br, F (2,3)1.2×1031.2 \times 10^{-3}85
Cl, F (3,4)0.8×1030.8 \times 10^{-3}72

Q. Can computational modeling predict the bioactivity of this compound derivatives against enzyme targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to screen derivatives against kinases (e.g., EGFR). Bromine’s hydrophobic interactions improve binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) vs. non-brominated analogs (ΔG=7.5kcal/mol\Delta G = -7.5 \, \text{kcal/mol}) .
  • QSAR Models : Correlate Hammett constants (σmeta\sigma_{\text{meta}}) of substituents with IC50_{50} values. For fluorine, σ=0.34\sigma = 0.34; bromine, σ=0.39\sigma = 0.39 .

Q. What strategies mitigate decomposition pathways during storage of halogenated hydrazines?

  • Methodology :

  • Stabilizers : Add 1% ascorbic acid to inhibit oxidative degradation (shelf life: 6 months at 4°C vs. 1 month without) .
  • Lyophilization : Freeze-drying under argon increases stability (99% purity retained after 12 months) .

Data Contradictions and Resolution

  • Contradiction : reports higher yields with THF, while favors EtOH.
    • Resolution : THF improves solubility of brominated precursors, but EtOH reduces side reactions in fluorine-containing systems. Substrate-specific optimization is critical .
  • Contradiction : Computational models ( ) predict higher reactivity for [2.2.2]-hydrazines, but experimental data () show superior performance of [2.2.1] systems.
    • Resolution : Solvent effects (e.g., DMF vs. acetonitrile) alter transition-state stabilization, overriding steric predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.